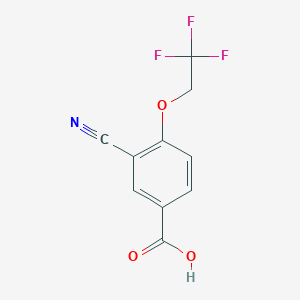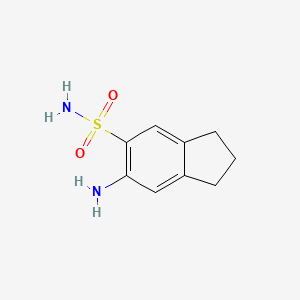
6-氨基-2,3-二氢-1H-茚-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a sulfonamide group. It is used in various fields of research and industry due to its versatile chemical properties.
科学研究应用
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens . Dysregulation of DDR1 is frequently detected in a variety of human cancers and involved in several key cellular processes .
Mode of Action
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide interacts with DDR1, binding with it and suppressing its kinase activity . This suppression inhibits collagen-induced DDR1 signaling .
Biochemical Pathways
The inhibition of DDR1 signaling by 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide affects several biochemical pathways. These include pathways involved in cell differentiation, proliferation, adhesion, migration, and invasion . The compound also contributes to the inhibition of epithelial-mesenchymal transition (EMT) in certain types of cancers .
Pharmacokinetics
Its molecular weight is 21227 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide’s action include the suppression of DDR1 kinase activity and the inhibition of DDR1 signaling . This leads to the suppression of several cellular processes, including cell differentiation, proliferation, adhesion, migration, and invasion . It also inhibits the epithelial-mesenchymal transition (EMT) in certain types of cancers .
生化分析
Biochemical Properties
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses . The compound binds directly to the NLRP3 protein, blocking its assembly and activation, thereby inhibiting cell pyroptosis .
Cellular Effects
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the DDR1 kinase, which plays a role in cell adhesion and migration . This inhibition affects cell signaling pathways and can lead to changes in gene expression and cellular behavior.
Molecular Mechanism
At the molecular level, 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. For instance, its binding to the NLRP3 protein prevents the formation of the inflammasome complex, thereby inhibiting the downstream inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide vary with different dosages in animal models. At lower doses, it effectively inhibits target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of the compound have been associated with cytotoxicity and adverse effects on cellular function .
Metabolic Pathways
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to target organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target proteins and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of indene derivatives with sulfonamide precursors. One common method includes the use of indene-5-sulfonyl chloride, which reacts with ammonia or an amine to form the desired sulfonamide compound . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production .
化学反应分析
Types of Reactions
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene ring structure but has a carboxamide group instead of a sulfonamide group.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: This indole derivative has similar biological activities and is used in antiviral research.
Uniqueness
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of an indene ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in inflammation research .
属性
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOYTMAUQHHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
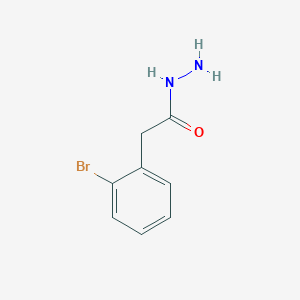
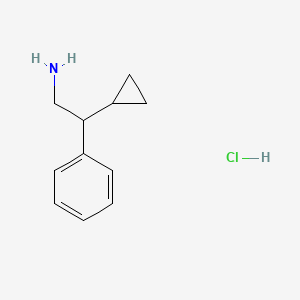
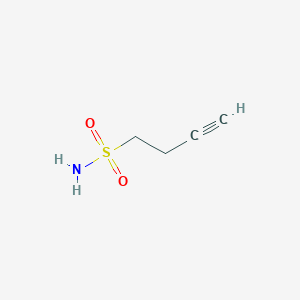
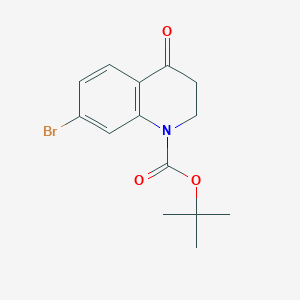
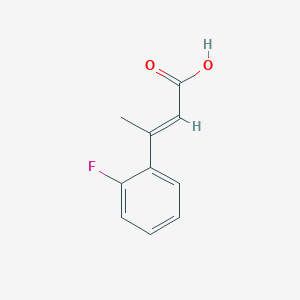
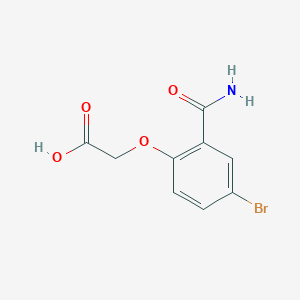
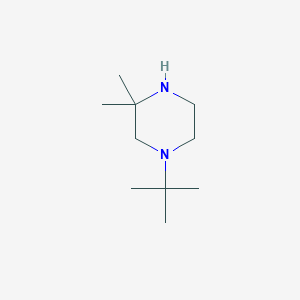
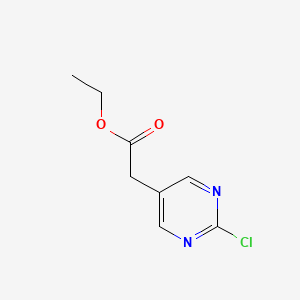

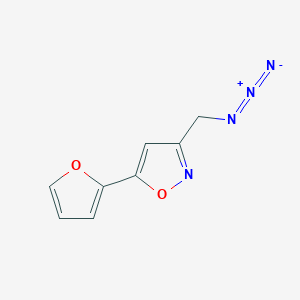

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)

